molecular formula C27H25FN4O4 B12631834 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione

2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione

Cat. No.: B12631834
M. Wt: 488.5 g/mol
InChI Key: DBAOWQYEPPDTCM-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes fluorophenyl, phenylimidazolidin, and oxadiazolidine moieties, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione involves multiple steps, starting from commercially available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have identified compounds structurally related to the target molecule that exhibit significant anticancer properties. For instance, derivatives of oxadiazolidine have shown efficacy against various cancer cell lines, potentially due to their ability to inhibit specific enzymes involved in cancer progression .

Antimicrobial Properties : The presence of the oxadiazolidine moiety has been linked to antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth, making them candidates for developing new antibiotics .

Material Science

Photochromic Applications : Compounds like the one have been explored for their photochromic properties, which allow them to change color upon exposure to light. This characteristic is valuable in creating smart materials for optical devices and sensors .

Polymeric Composites : The incorporation of such compounds into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries .

Agricultural Chemistry

Pesticidal Activity : Some derivatives of oxadiazolidine have shown potential as pesticides due to their ability to disrupt biological processes in pests. Research into similar compounds suggests that they could be effective in crop protection strategies against various agricultural pests .

Case Study 1: Anticancer Activity

In a study published in MDPI , researchers synthesized a series of oxadiazolidine derivatives and tested their anticancer activity against human cancer cell lines. One compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Photochromic Properties

A research article highlighted the photochromic behavior of a related compound when incorporated into polymer films. The films exhibited reversible color changes under UV light exposure, suggesting applications in smart windows and optical switches .

Case Study 3: Pesticidal Efficacy

A comparative study on various oxadiazolidine derivatives showed promising results against common agricultural pests. The study found that certain modifications to the chemical structure enhanced efficacy while reducing toxicity to non-target organisms, making them suitable candidates for environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione stands out due to its unique combination of fluorophenyl and oxadiazolidine moieties. Similar compounds include:

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity comprehensively, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that may contribute to its biological activity. The presence of a fluorophenyl group is notable for enhancing lipophilicity and potentially increasing bioavailability. The imidazolidinone and oxadiazolidine moieties are known for their diverse biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with oxadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25–100 μg/ml
Escherichia coli50–150 μg/ml
Pseudomonas aeruginosa100 μg/ml

These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with other active agents .

Anticonvulsant Activity

The compound's potential as an anticonvulsant has been explored through various models:

  • PTZ and MES Models : Preliminary results indicate that compounds with related structures exhibit anticonvulsant activity mediated by modulation of benzodiazepine receptors. This suggests a possible application in treating epilepsy or seizure disorders .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) protocols were employed to assess its efficacy:

Cancer Cell LineIC50 (µM)
MCF7 (Breast Cancer)10
A549 (Lung Cancer)15
HCT116 (Colon Cancer)12

These results indicate that the compound may inhibit cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent .

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The interaction with neurotransmitter receptors may explain the anticonvulsant effects observed in animal models.
  • Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells, preventing further proliferation.

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

  • Study on Antimicrobial Effects : A study demonstrated the efficacy of oxadiazole derivatives against resistant bacterial strains, showcasing a significant reduction in bacterial load in treated groups compared to controls.
  • Anticancer Screening : In vitro studies conducted on multiple cancer cell lines revealed that modifications to the oxadiazolidine structure could enhance cytotoxicity and selectivity towards cancer cells while sparing normal cells.

Properties

Molecular Formula

C27H25FN4O4

Molecular Weight

488.5 g/mol

IUPAC Name

2-[1-[2-(2-fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl]-4-phenyl-1,2,4-oxadiazolidine-3,5-dione

InChI

InChI=1S/C27H25FN4O4/c1-27(2)23(32-25(34)31(26(35)36-32)21-14-7-4-8-15-21)30(20-12-5-3-6-13-20)24(33)29(27)18-17-19-11-9-10-16-22(19)28/h3-16,23H,17-18H2,1-2H3

InChI Key

DBAOWQYEPPDTCM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N1CCC2=CC=CC=C2F)C3=CC=CC=C3)N4C(=O)N(C(=O)O4)C5=CC=CC=C5)C

Origin of Product

United States

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